4-Fluoro-6-methylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGFPPTBCSESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298091 | |
| Record name | 4-Fluoro-6-methyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-81-6 | |
| Record name | 4-Fluoro-6-methyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18260-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-6-methyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 4 Fluoro 6 Methylpyrimidin 2 Amine Systems
Reactions Involving the Fluoro Moiety
The fluorine atom at the C4 position of the pyrimidine (B1678525) ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-deficient nature of the pyrimidines, which facilitates the attack of nucleophiles. wikipedia.orgnih.gov The displacement of the fluoro group is a common strategy for introducing a variety of substituents at this position.
Common nucleophiles used in these reactions include amines, azoles, and carboxylic acids. nih.gov For instance, the reaction with various amines, such as aliphatic, cyclic, and aromatic amines, leads to the corresponding 4-amino-substituted pyrimidines. mdpi.com The reaction conditions for these substitutions are often mild, a testament to the lability of the C-F bond in this electron-poor heterocyclic system.
The following table provides examples of nucleophilic aromatic substitution reactions involving the fluoro moiety:
| Nucleophile | Product | Reaction Conditions |
| Amines (aliphatic, cyclic, aromatic) | 4-Amino-6-methylpyrimidin-2-amine derivatives | Mild, often with a base like triethylamine (B128534) in a suitable solvent such as ethanol. mdpi.com |
| Azoles | 4-Azolyl-6-methylpyrimidin-2-amine derivatives | Organic photoredox catalysis. nih.gov |
| Carboxylic acids | 4-Carboxysubstituted-6-methylpyrimidin-2-amine derivatives | Organic photoredox catalysis. nih.gov |
Reactivity of the Aminopyrimidine Nitrogen Atoms
The pyrimidine ring contains two nitrogen atoms, and the exocyclic amino group presents additional sites for chemical modification. The ring nitrogens are generally less basic than pyridine (B92270) due to the presence of the second nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org Protonation and other electrophilic additions typically occur at only one of the ring nitrogens. wikipedia.org
Alkylation and acylation are common reactions involving the nitrogen atoms. The specific site of these reactions (endocyclic vs. exocyclic nitrogen) can often be controlled by the reaction conditions and the nature of the electrophile. For example, the alkylation of similar 2-amino-6-methylpyrimidin-4-one systems with alkyl halides can lead to a mixture of N3- and O4-alkylated products, with the product distribution influenced by the bulk of the alkylating agent. europeanscience.orgeuropeanscience.org While direct studies on 4-fluoro-6-methylpyrimidin-2-amine are limited, analogous reactivity can be expected.
Acylation reactions, using acyl halides or anhydrides, can occur at the exocyclic amino group or at the ring nitrogens. The presence of a bulky substituent at the 2-position of the pyrimidine ring can promote O-acylation in related 4-hydroxypyrimidine (B43898) systems. rsc.org
Chemical Modifications at the Methyl Group
The methyl group at the C6 position of the pyrimidine ring can undergo a range of chemical transformations, providing another avenue for derivatization.
Oxidation: The methyl group is susceptible to oxidation. nih.govoup.com Oxidation can lead to the formation of a hydroxymethyl group, which can be further oxidized to a formyl group and then to a carboxyl group. oup.comacs.orgrsc.org These transformations are valuable for introducing new functional handles on the pyrimidine scaffold. For instance, the oxidation of the methyl group of 5-methylcytosine, a related pyrimidine, can generate 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxycytosine. oup.com
Condensation Reactions: The methyl group can also participate in condensation reactions. For example, in related systems, the methyl group can be activated by a strong base and then react with electrophiles. chemrxiv.org
The following table summarizes potential modifications at the methyl group:
| Reaction Type | Reagents | Product |
| Oxidation | Oxidizing agents (e.g., KMnO4, SeO2) | 4-Fluoro-2-amino-6-hydroxymethylpyrimidine, 4-Fluoro-2-amino-6-formylpyrimidine, 4-Fluoro-2-aminopyrimidine-6-carboxylic acid |
| Condensation | Strong base followed by an electrophile | Varied, depending on the electrophile |
Heterocycle Fragmentation Pathways
Under certain conditions, such as in mass spectrometry, the pyrimidine ring can undergo fragmentation. nih.govacs.orgsapub.org The fragmentation patterns are influenced by the nature and position of the substituents on the ring. nih.govsapub.org Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals from the substituents, followed by the cleavage of the heterocyclic ring itself. sapub.org
For aminopyrimidines, fragmentation can be initiated by the loss of the amino group or by cleavage of the bonds adjacent to the nitrogen atoms. nih.govmiamioh.edu The presence of the fluoro and methyl groups will also influence the fragmentation pathways, potentially leading to the loss of HF or a methyl radical. Detailed mass spectral analysis would be required to elucidate the specific fragmentation pathways for this compound.
In some cases, pyrimidine rings can undergo ring-opening reactions under chemical conditions, which can be a route to synthesizing other heterocyclic or acyclic compounds. researchgate.netacs.orgresearchgate.net
Functional Group Interconversions
Functional group interconversions are essential for the synthesis of diverse derivatives of this compound.
Amino Group Transformations: The exocyclic amino group can be converted to other functionalities. For example, it can be displaced by a chlorine atom. wikipedia.org Diazotization of the amino group could potentially lead to the formation of a hydroxyl group or other substituents via a Sandmeyer-type reaction, although this is less common for aminopyrimidines compared to anilines.
Fluoro Group to Other Halogens: While the fluoro group is a good leaving group for SNAr, it is also possible to replace it with other halogens under specific conditions, although this is less common than nucleophilic displacement with other groups.
Interconversion of Methyl Group Oxidation States: As mentioned in Section 3.3, the methyl group can be oxidized to hydroxymethyl, formyl, and carboxyl groups. These functional groups can then be further manipulated. For example, the carboxyl group can be converted to an ester or an amide.
The following table lists some possible functional group interconversions:
| Starting Functional Group | Target Functional Group | Reagents/Conditions |
| Amino group | Chloro group | Diazotization followed by reaction with CuCl |
| Fluoro group | Amino group | Reaction with ammonia (B1221849) or amines mdpi.com |
| Methyl group | Carboxyl group | Oxidation (e.g., KMnO4) oup.com |
| Carboxyl group | Ester group | Fischer esterification (acid and alcohol) |
| Carboxyl group | Amide group | Activation (e.g., with SOCl2) followed by reaction with an amine |
Spectroscopic and Structural Elucidation of 4 Fluoro 6 Methylpyrimidin 2 Amine Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of chemical compounds. For derivatives of 4-fluoro-6-methylpyrimidin-2-amine, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of the constituent atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy of pyrimidine (B1678525) derivatives reveals characteristic signals for the aromatic protons, the methyl group protons, and the amino group protons. For instance, in a related compound, N-(4-fluorophenyl)pyrimidin-2-amine, the pyrimidine protons appear as a doublet at δ 8.40 ppm, while the phenyl protons are observed as multiplets between δ 7.62 and 7.04 ppm. rsc.org The amino group proton typically appears as a broad singlet. The specific chemical shifts and coupling constants are influenced by the substituents on the pyrimidine ring.
For 2-amino-4-chloro-6-methylpyrimidine (B145687), a related derivative, the methyl group protons and the pyrimidine ring proton would exhibit distinct signals, providing valuable structural information. sigmaaldrich.comthermofisher.com Similarly, the ¹H NMR spectrum of 4-methylpyridin-2-amine shows signals for the methyl protons and the aromatic protons, with the amino group protons appearing as a broad signal. chemicalbook.com
Table 1: ¹H NMR Data for Selected Pyrimidine Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| N-(4-fluorophenyl)pyrimidin-2-amine | CDCl₃ | 8.40 (d, 2H), 7.62-7.51 (m, 2H), 7.50 (s, 1H), 7.04 (t, 2H), 6.72 (t, 1H) rsc.org |
| N-(4-methoxyphenyl)pyrimidin-2-amine | CDCl₃ | 8.36 (d, 2H), 7.47 (d, 2H), 7.35 (s, 1H), 6.90 (d, 2H), 6.66 (t, 1H), 3.80 (s, 3H) rsc.org |
| 4-Methylpyridin-2-amine | CDCl₃ | 7.916 (d), 6.452 (d), 6.291 (d), 4.6 (s, NH₂), 2.195 (s, CH₃) chemicalbook.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In N-(4-fluorophenyl)pyrimidin-2-amine, the carbon signals for the pyrimidine ring are observed at δ 160.1, 159.6, and 158.0 ppm, while the phenyl carbons appear at δ 135.2, 121.5, 115.5, and 112.4 ppm. rsc.org The presence of the fluorine atom influences the chemical shifts of the nearby carbon atoms.
For other related pyrimidine derivatives, the chemical shifts of the carbon atoms provide insight into the electronic effects of the substituents. For example, the ¹³C NMR spectrum of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) shows distinct signals for the methyl carbon and the pyrimidine ring carbons. chemicalbook.com
Table 2: ¹³C NMR Data for Selected Pyrimidine Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| N-(4-fluorophenyl)pyrimidin-2-amine | CDCl₃ | 160.1, 159.6, 158.0, 135.2, 121.5, 115.5, 112.4 rsc.org |
| N-(4-methoxyphenyl)pyrimidin-2-amine | CDCl₃ | 160.4, 158.0, 155.8, 132.2, 122.2, 116.0, 114.7, 114.2, 111.9, 55.5 rsc.org |
| 2-Amino-6-methylpyridine | - | - |
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of molecules, providing information about the functional groups present. In pyrimidine derivatives, characteristic vibrational bands are observed for the C-H, N-H, C=N, and C-C stretching and bending modes. The presence of a fluorine substituent in this compound would introduce a characteristic C-F stretching vibration.
For the related compound 2-amino-4-chloro-6-methylpyrimidine, the solid-phase FTIR and FT-Raman spectra have been recorded and interpreted in terms of fundamental modes, combinations, and overtone bands. ebi.ac.uk Theoretical calculations using density functional theory (DFT) have been used to support the experimental assignments. ebi.ac.ukresearchgate.net Similarly, the IR spectrum of 2-amino-4-methylpyrimidine (B85506) is available and provides characteristic absorption bands. nist.gov The use of ratiometric Raman spectroscopy has also been explored for the detection of fluoride (B91410) ions, a technique that could potentially be applied to the analysis of fluorinated pyrimidines. rsc.org
Table 3: Key IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3500-3300 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (methyl) | Stretching | 2975-2850 |
| C=N | Stretching | 1680-1620 |
| C=C | Stretching | 1600-1450 |
| C-F | Stretching | 1400-1000 |
Ultraviolet-Visible Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present. For pyrimidine derivatives, π → π* and n → π* transitions are typically observed.
The UV-Vis spectrum of 2-amino-4-methylpyrimidine has been documented. nist.gov For 2-amino-4-chloro-6-methylpyrimidine, the crystal spectrum has been studied to understand the electronic levels in pyrimidines. rsc.org The photophysical properties of pyrimidine-derived α-amino acids have also been investigated, showing that substituents on the pyrimidine ring can tune the photoluminescent properties. acs.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides information about the fragmentation pattern, which can aid in structural elucidation. For this compound, the molecular ion peak would confirm its molecular weight.
The mass spectra of related compounds such as 2-amino-4-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine are available in spectral databases. nist.govnih.gov High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of various pyrimidine derivatives. rsc.org In the mass spectra of chloro-substituted derivatives like 2-amino-4-chloro-6-methylpyrimidine, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a characteristic feature. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
The crystal structure of 2-chloro-6-methylpyrimidin-4-amine, a closely related isomer, reveals that molecules are linked by N-H···N hydrogen bonds, forming inversion dimers which are further linked into a two-dimensional network. nih.gov The crystal structure of 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine also shows extensive intermolecular N-H···N hydrogen bonding. nih.gov For 2-amino-4-hydroxy-6-methylpyrimidine trihydrate, the crystal structure shows a 1D chained structure formed by hydrogen bonds, which further assembles into a 3D network. researchgate.netresearchgate.net These studies highlight the importance of hydrogen bonding and π-π stacking interactions in the crystal packing of pyrimidine derivatives.
Table 4: Crystal Data for a Related Pyrimidine Derivative
| Compound | 2-Chloro-6-methylpyrimidin-4-amine nih.gov |
| Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1256 (8) |
| b (Å) | 7.8537 (8) |
| c (Å) | 13.0769 (15) |
| β (°) ** | 115.678 (1) |
| V (ų) ** | 659.54 (13) |
| Z | 4 |
Computational and Theoretical Investigations of 4 Fluoro 6 Methylpyrimidin 2 Amine and Analogues
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies of chemical compounds.
Electronic Structure Analysis
DFT calculations are instrumental in elucidating the electronic properties of molecules like 4-fluoro-6-methylpyrimidin-2-amine. These studies typically involve the optimization of the molecular geometry to find the lowest energy conformation. Following geometry optimization, the electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are determined. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. materialsciencejournal.org A smaller HOMO-LUMO gap suggests higher reactivity. materialsciencejournal.org
For analogous pyrimidine (B1678525) derivatives, such as 2-amino-4,6-dimethyl pyrimidine, DFT calculations using the B3LYP method with various basis sets have been successfully employed to determine these electronic parameters. nih.gov Similar studies on other substituted pyrimidines have also utilized DFT to analyze the molecular electrostatic potential (MEP), which helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. materialsciencejournal.orgmdpi.com
Table 1: Representative DFT-Calculated Electronic Properties for a Pyrimidine Analogue
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The data in this table is representative for a similar pyrimidine molecule and is intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.
Vibrational Frequency Calculations
Theoretical vibrational analysis through DFT provides a valuable complement to experimental spectroscopic techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. ijera.com By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule. nih.gov For instance, studies on 2-amino-4,6-dimethylpyrimidine (B23340) and other related compounds have shown excellent agreement between the calculated and experimental vibrational spectra after applying appropriate scaling factors to the computed frequencies. nih.govijera.com This agreement validates the optimized molecular geometry and the force field used in the calculations. mdpi.com The theoretical spectra can also predict the infrared and Raman intensities, aiding in the interpretation of the experimental data. nih.gov
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Pyrimidine Analogue
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) stretch | 3450 | 3460 | Amino group |
| ν(C=N) stretch | 1620 | 1625 | Pyrimidine ring |
| δ(C-H) bend | 1450 | 1455 | Methyl group |
Note: This table presents hypothetical data for illustrative purposes. Actual assignments for this compound would be based on specific DFT calculations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of a molecule and its interactions with the surrounding environment, such as a solvent or a biological macromolecule. youtube.com For a molecule like this compound, MD simulations can provide insights into its flexibility, preferred conformations in solution, and the dynamics of its interactions with other molecules. fu-berlin.de
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between a set of calculated molecular descriptors and the experimentally determined activity of a series of compounds. The goal of QSAR is to predict the activity of new, untested compounds based on their chemical structure.
For pyrimidine derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. nih.gov A typical QSAR study involves the following steps:
Data Set Selection: A series of analogous compounds with known biological activities is selected. For this compound, this would involve synthesizing and testing a library of related compounds. nih.govnih.gov
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
While a specific QSAR model for this compound is not available, the principles of QSAR could be applied to a series of its analogues to guide the design of more potent compounds for a particular biological target.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and for understanding the mechanism of action of a molecule at the molecular level. nih.gov
The process involves placing the ligand in the binding site of the protein and then using a scoring function to evaluate the binding affinity of different poses. nih.gov The scoring function typically considers factors such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov
For a compound like this compound, molecular docking studies could be used to predict its binding mode to various protein targets. For instance, a study on a chromonyl-pyrimidine derivative containing a 2-amino-6-methylpyrimidine moiety showed its interaction with the quinone-binding site of C. thermarum NDH-II. researchgate.net The docking results revealed that the pyrimidine core was sandwiched between key amino acid residues and formed a hydrogen bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net Similarly, docking studies on other pyrimidine analogues have provided insights into their binding with various enzymes. nih.gov These studies highlight the potential of the pyrimidine scaffold to form specific interactions within protein binding pockets.
Biological and Pharmacological Relevance of 4 Fluoro 6 Methylpyrimidin 2 Amine Derivatives
Anticancer Activities and Mechanisms of Action
Pyrimidine (B1678525) derivatives are foundational to several established anticancer agents and continue to be a focus for the development of new targeted therapies. nih.govmdpi.com Their mechanisms of action are varied, often involving the disruption of fundamental cellular processes in cancer cells, such as proliferation and survival signaling pathways. mdpi.com
Inhibition of Cancer Cell Proliferation
A significant body of research demonstrates that derivatives based on the pyrimidine scaffold effectively inhibit the proliferation of various cancer cell lines. nih.gov This antiproliferative activity is a cornerstone of their potential as anticancer agents. For instance, a series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and evaluated for their antiproliferative effects, with some compounds showing activity comparable to the chemotherapy drug cisplatin. nih.gov
Similarly, novel pyrimidin-2-amine derivatives designed as Polo-like kinase 4 (PLK4) inhibitors demonstrated excellent antiproliferative activity against breast cancer cells. nih.gov Studies on 4,6-pyrimidinediamine derivatives also confirmed significant inhibition of cell proliferation in non-small cell lung cancer (NSCLC) cell lines. nih.gov Further research on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates identified compounds with notable antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com These findings highlight the consistent ability of modified pyrimidine structures to halt the growth of cancer cells.
Table 1: Antiproliferative Activity of Pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 4,6-Pyrimidinediamine derivatives | H226, HCC827 GR (NSCLC) | Compound BZF 2 significantly inhibited cell proliferation with IC50 values of 2.11 µM and 0.93 µM, respectively. | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 (Breast Cancer) | Compound 2 showed the best antiproliferative effect with an IC50 of 4.3 ± 0.11 µg/mL. | mdpi.com |
| 4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives | Various | Compound 4i exhibited the most potent antiproliferative activity, comparable to cisplatin. | nih.gov |
| Pyridopyrimidine derivatives | Hep3B, A549, HeLa, C6, HT29, MCF7 | N-alkyl bromide derivatives of 2-amino-4-aryl-6-pyridopyrimidines showed high anti-proliferative activity. | nih.gov |
Induction of Apoptosis
Beyond halting proliferation, many pyrimidine derivatives can induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. nih.govnih.gov The induction of apoptosis is a desirable characteristic for an anticancer drug, as it selectively removes malignant cells. mdpi.com
Derivatives of 6-amino-2-[(4-fluorophenyl)amino]pyrimidin-4(3H)-one have been shown to exert cytotoxic effects through the induction of apoptosis. Research into 4,6-pyrimidinediamine derivatives also confirmed their ability to induce apoptosis in lung cancer cells. nih.gov The mechanism often involves modulating key proteins in the apoptotic pathway. For example, one study found that a pteridine (B1203161) derivative, structurally related to pyrimidines, triggered apoptosis by upregulating the pro-apoptotic BAX and caspase-3 markers while downregulating the anti-apoptotic Bcl-2 gene. mdpi.com Another study on a triazolopyrimidine compound noted that it induced apoptosis by increasing the expression of Bax and Bak, activating caspase-9/3 and p53, and downregulating Mcl-1 and Bcl-2. nih.gov
Inhibition of Specific Kinases (e.g., ALK5/ALK4, EGFR mutants)
A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. nih.gov The pyrimidine scaffold serves as a versatile template for designing potent and selective kinase inhibitors.
ALK5/ALK4 Inhibition: A cell-permeable trisubstituted pyrazole (B372694) compound, which shares structural motifs with pyrimidine derivatives, was identified as a selective inhibitor of ALK5 (TGF-β RI), ALK4, and ALK7. sigmaaldrich.com It demonstrated IC50 values of 12 nM and 45 nM for ALK5 and ALK4, respectively, in cellular signaling assays. sigmaaldrich.com
EGFR Mutant Inhibition: The emergence of drug-resistant epidermal growth factor receptor (EGFR) mutants in non-small cell lung cancer has driven the search for new inhibitors. A series of 4,6-pyrimidinediamine derivatives were developed as dual inhibitors of EGFR and fibroblast growth factor receptor (FGFR), showing high selectivity and activity against NSCLC cells with resistance to first-generation EGFR inhibitors. nih.gov
Other Kinase Targets: The inhibitory activity of pyrimidine derivatives extends to a wide array of other kinases. A new series of 2,4-dianilino-5-fluoropyrimidine derivatives showed potent inhibitory activity against anaplastic lymphoma kinase (ALK), including crizotinib-resistant mutants. nih.gov Other research has successfully developed pyrimidine derivatives that target Polo-like kinase 4 (PLK4), VEGFR-2, and dual inhibitors of BRD4 and PLK1, demonstrating the broad applicability of this chemical class in targeting cancer-driving kinases. mdpi.comnih.govnih.gov
Table 2: Kinase Inhibition by Pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Trisubstituted pyrazole | ALK4, ALK5, ALK7 | Selectively inhibits ALK-4/5/7-mediated signaling with IC50 values of 45 nM, 12 nM, and 7.5 nM, respectively. | sigmaaldrich.com |
| 4,6-Pyrimidinediamine derivatives | EGFR, FGFR | Compound BZF 2 was identified as a potent and selective dual EGFR/FGFR inhibitor. | nih.gov |
| 2,4-Dianilino-5-fluoropyrimidine derivatives | ALK (wild-type and mutant) | Compound 6f showed potent activity against wild-type and crizotinib-resistant ALK. | nih.gov |
| Aminopyrimidine-2,4-diones | BRD4, PLK1 | Compound 4 exhibited superior inhibitory activity against BRD4 (IC50 = 0.029 µM) and PLK1 (IC50 = 0.094 µM). | mdpi.com |
| Pyrimidin-2-amine derivatives | PLK4 | Compound 8h displayed high PLK4 inhibitory activity with an IC50 of 0.0067 μM. | nih.gov |
Potential in TGF-β Type I Receptor Kinase Inhibition
The transforming growth factor-β (TGF-β) signaling pathway plays a complex role in cancer, contributing to tumor progression and metastasis in advanced stages. The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a critical kinase in this pathway, making it an attractive therapeutic target.
A specific compound, known as TGF-β RI Kinase Inhibitor IV, has been shown to be a potent and selective inhibitor of TGF-β type I receptor kinases. sigmaaldrich.com This cell-permeable molecule effectively inhibits ALK5, ALK4, and ALK7. sigmaaldrich.com In functional assays, it was shown to inhibit TGF-β-induced phosphorylation of Smad2, a key downstream event in the signaling cascade, and to block the epithelial-to-mesenchymal transition, a process crucial for metastasis. sigmaaldrich.com This demonstrates the potential of developing pyrimidine-related structures as specific inhibitors of the TGF-β pathway for cancer therapy.
Antimicrobial Properties
In addition to their anticancer effects, pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.net The structural versatility of the pyrimidine ring allows for modifications that can target essential biological processes in microbes. nih.gov
Antibacterial Effects
Several studies have highlighted the potential of pyrimidine derivatives as antibacterial agents, particularly against Gram-positive bacteria. A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine (B1678402) ring exhibited antibacterial activity against a panel of Gram-positive bacteria, including both drug-sensitive and drug-resistant strains. nih.gov One compound from this series showed an inhibitory effect eight times stronger than the antibiotic linezolid. nih.gov
Other research has shown that 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives possess significant anti-microbial functions. nih.gov Furthermore, a study of 6-Chloro-2,4-diamino-pyrimidine screened for antibacterial activity showed effects against Staphylococcus aureus, Escherichia coli, and Bacillus cereus, among others. researchgate.net These findings underscore the promise of pyrimidine-based compounds in the development of new antibacterial agents to combat infectious diseases.
Antifungal Properties
The search for novel fungicides is critical due to the increasing resistance of phytopathogenic fungi to existing treatments. mdpi.com Pyrimidine derivatives have emerged as a promising class of compounds in this area. Research into pyrimidine derivatives containing an amide moiety has revealed significant antifungal potential. nih.gov
In one study, a series of novel pyrimidine derivatives were synthesized and tested for their in vitro antifungal activities against several plant fungal diseases, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov Notably, certain compounds demonstrated superior efficacy compared to the commercial fungicide Pyrimethanil. For instance, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited an excellent inhibition rate of 100% against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was significantly better than that of Pyrimethanil (32.1 µg/ml). nih.gov This highlights the potential of this class of pyrimidine derivatives in developing new and effective agents for crop protection. nih.gov
Antifungal Activity of Pyrimidine Derivatives Against Phomopsis sp.
| Compound | Inhibition Rate (%) at 50 µg/ml | EC50 (µg/ml) | Source |
|---|---|---|---|
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | 100 | N/A | nih.gov |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | 100 | 10.5 | nih.gov |
| Pyrimethanil (Control) | 85.1 | 32.1 | nih.gov |
Antiviral Applications
The pyrimidine scaffold is a cornerstone in the development of antiviral agents, largely due to its structural role in nucleobases that are fundamental to viral replication. mdpi.com This has spurred extensive research into pyrimidine derivatives as potential treatments for a variety of viral infections. mdpi.com
One area of investigation involves pyrimido[4,5-d]pyrimidine (B13093195) derivatives. Certain compounds with an amino-indane or tetrahydronaphthalene substitution have shown selective antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com Another study focused on synthesizing pyrimidine conjugates with a benzoxazine (B1645224) fragment to evaluate their activity against herpesvirus and influenza A virus. mdpi.com While these specific conjugates showed low activity against the influenza A virus, the research underscores the continued exploration of pyrimidine derivatives in antiviral drug discovery. mdpi.com Furthermore, a system-oriented approach has identified 2,6-diaminopurine (B158960) derivatives, which are structurally related to pyrimidines, as broad-spectrum antivirals effective against Dengue, Zika, West Nile, and Influenza A viruses. nih.gov
Anti-inflammatory Activities
Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govnih.gov Inflammation is a complex biological response, and a key enzyme family involved in this process is cyclooxygenase (COX). mdpi.com Many anti-inflammatory drugs function by inhibiting these enzymes. nih.gov The development of pyrimidine-based compounds has led to a new class of drugs with potential anti-arthritic activity and a different profile from standard non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Cyclooxygenase (COX) Enzyme Inhibition
The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2. mdpi.com While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and its expression increases in response to inflammatory stimuli. nih.gov Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer side effects. nih.gov
Several studies have focused on pyrimidine derivatives as selective COX-2 inhibitors. nih.govmdpi.com A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and showed a strong suppressive effect against COX-2. nih.gov Similarly, fluorescent pyrimidine-based inhibitors have been designed, with one compound, N-(2-((7-nitro-benzo[c] nih.govanu.edu.aufrontiersin.orgoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine (6), identified as a novel, potent, and selective COX-2 inhibitor with an IC50 value of 1.8 μM. rsc.org Research on other pyrimidine derivatives confirmed their ability to selectively inhibit COX-2 over COX-1, with some compounds showing selectivity comparable to the established drug meloxicam. nih.govmdpi.com
COX-2 Inhibition by Pyrimidine Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity vs. COX-1 | Source |
|---|---|---|---|
| N-(2-((7-nitro-benzo[c] nih.govanu.edu.aufrontiersin.orgoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine (6) | 1.8 | Selective for COX-2 | rsc.org |
| Pyrimidine Derivative L1 | N/A (High Selectivity) | Outperformed piroxicam, comparable to meloxicam | nih.gov |
| Pyrimidine Derivative L2 | N/A (High Selectivity) | Outperformed piroxicam, comparable to meloxicam | nih.gov |
Modulation of Inflammatory Mediators
Beyond direct enzyme inhibition, the anti-inflammatory effects of pyrimidine derivatives can also be attributed to their ability to modulate various inflammatory mediators. Chronic inflammation often leads to the overproduction of these mediators through the activation of specific cellular pathways. nih.gov
Derivatives of 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine have been shown to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) generation in murine macrophages. nih.gov This action is linked to a direct effect on COX-2 activity without altering the expression of the enzyme itself. nih.gov Furthermore, studies on pyrimidine derivatives L1 and L2, which are selective COX-2 inhibitors, also demonstrated their ability to reduce levels of reactive oxygen species (ROS) in a human monocyte cell line model of inflammation, indicating antioxidant properties that contribute to their anti-inflammatory profile. nih.gov
Enzyme Inhibition Studies (Beyond Cancer/Inflammation)
The therapeutic potential of 4-fluoro-6-methylpyrimidin-2-amine derivatives extends beyond their roles in cancer and inflammation, with significant findings in the inhibition of other critical enzyme systems.
Equilibrative Nucleoside Transporter (ENT) Inhibition
Equilibrative nucleoside transporters (ENTs) are vital membrane proteins that facilitate the transport of nucleosides across cell membranes, playing a key role in nucleotide synthesis and the regulation of adenosine (B11128) signaling. nih.govanu.edu.aunih.gov The inhibition of these transporters has potential applications in cardiovascular disease and chemotherapy. nih.gov
A novel inhibitor, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which features a pyrimidine-like triazine core, has been identified as a potent inhibitor of both ENT1 and ENT2. anu.edu.aunih.gov Uniquely, FPMINT is 5- to 10-fold more selective for ENT2 than for ENT1, a rare characteristic as most known ENT inhibitors are selective for ENT1. frontiersin.orgnih.gov Kinetic studies have revealed that FPMINT acts as an irreversible and non-competitive inhibitor, reducing the maximum transport rate (Vmax) without affecting the substrate binding affinity (Km). anu.edu.aunih.gov Structure-activity relationship studies on FPMINT analogues have further shown that a halogen substitute on the fluorophenyl moiety is essential for the inhibitory effects on both ENT1 and ENT2. nih.gov
Inhibitory Activity of FPMINT on Equilibrative Nucleoside Transporters
| Transporter | IC50 Value | Inhibition Type | Source |
|---|---|---|---|
| ENT1 | 5-10 fold higher than ENT2 | Irreversible, Non-competitive | nih.gov |
| ENT2 | 5-10 fold lower than ENT1 | Irreversible, Non-competitive | nih.gov |
Nitric Oxide Synthase (NOS) Inhibition (e.g., iNOS, nNOS)
Derivatives of the 2-aminopyrimidine (B69317) and the structurally similar 2-aminopyridine (B139424) core have been identified as potent inhibitors of nitric oxide synthases (NOS), enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. There are three main isoforms of NOS: inducible NOS (iNOS), neuronal NOS (nNOS), and endothelial NOS (eNOS). Selective inhibition of these isoforms is a key goal in the development of new therapeutics.
Research has shown that 4,6-disubstituted 2-aminopyridines are potent and selective inhibitors of the iNOS isoform. In one study, a series of position-6 substituted 2-amino-4-methylpyridine (B118599) analogues were synthesized and evaluated for their potential as PET tracers for imaging iNOS. nih.govnih.gov Among these, compounds 9 , 18 , and 20 were identified as promising iNOS inhibitors. nih.govnih.gov The introduction of a fluorine atom, as seen in compound 9 (6-(2-fluoropropyl)-4-methylpyridin-2-amine), was found to be compatible with potent iNOS inhibition. nih.gov
Furthermore, a series of 2-aminopyridine-based compounds linked to a difluorobenzene ring have been developed as potent and selective inhibitors of human nNOS. acs.org One compound in this series, 17 , demonstrated excellent potency for both rat and human nNOS, with high selectivity over eNOS and iNOS. acs.org The study highlighted that even subtle changes to the 2-aminopyridine core, such as replacing it with a 2-aminopyrimidine, could lead to a significant loss of potency. acs.org
Table 1: 2-Aminopyridine Derivatives as NOS Inhibitors
| Compound | Target | Inhibition | Selectivity | Reference |
|---|---|---|---|---|
| 9 (6-(2-fluoropropyl)-4-methylpyridin-2-amine) | iNOS | Potent Inhibitor | - | nih.gov |
| 17 | hnNOS | K_i = 19 nM | 1075-fold over heNOS, 115-fold over hiNOS | acs.org |
| 18 (An isomer of compound 9) | iNOS | Potent Inhibitor | - | nih.gov |
| 20 (6-(4-fluorobutyl)-4-methylpyridin-2-amine) | iNOS | Potent Inhibitor | - | nih.gov |
Janus Kinase 2 (JAK2) Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. The JAK2 isoform, in particular, is a key target for the treatment of myeloproliferative neoplasms (MPNs), which are a group of blood cancers. nih.gov The development of selective JAK2 inhibitors is an area of intense research.
A series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been identified as potent and selective JAK2 inhibitors. nih.gov Through systematic exploration, compound A8 was discovered, showing excellent potency against JAK2 kinase with an IC50 value of 5 nM. nih.gov This compound also exhibited significant selectivity for JAK2 over other JAK family members, with 38.6-fold selectivity for JAK1, 54.6-fold for JAK3, and 41.2-fold for TYK2. nih.gov
In another study, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives were developed as selective JAK2 inhibitors. nih.gov The lead compound, 13ac , demonstrated potent inhibition of JAK2 kinase with an IC50 of 3 nM and also showed significant in vivo antitumor efficacy in a xenograft model. nih.gov
Table 2: Pyrimidine Derivatives as JAK2 Inhibitors
| Compound | Target | IC50 | Selectivity | Reference |
|---|---|---|---|---|
| A8 | JAK2 | 5 nM | 38.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2 | nih.gov |
| 13ac | JAK2 | 3 nM | Selective over a panel of 361 kinases | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of purines, pyrimidines, and several amino acids. nih.govresearchgate.net As such, DHFR is a well-established target for antimicrobial and anticancer therapies. researchgate.netacs.org While direct evidence for the inhibition of DHFR by this compound is not extensively documented in the reviewed literature, the broader class of pyrimidine derivatives has a long history as DHFR inhibitors.
For instance, 2,4-diaminopyrimidine (B92962) derivatives are known to be competitive inhibitors of DHFR. nih.gov Research into 6-alkyl-2,4-diaminopyrimidines has shown their potential as inhibitors of bacterial DHFR, with activity against Bacillus anthracis and Staphylococcus aureus. patsnap.com Furthermore, a study on 6-substituted 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines reported their inhibitory activity against DHFR from Pneumocystis carinii and Toxoplasma gondii.
Table 3: Pyrimidine-based DHFR Inhibitors
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| 6-alkyl-2,4-diaminopyrimidines | Bacterial DHFR | MIC values of 0.125–8 µg/mL | patsnap.com |
| 2,4-diaminopyrimidine derivatives | DHFR | Competitive inhibitors | nih.gov |
Plasmodium falciparum ATPase 4 (PfATP4) Inhibition for Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. sigmaaldrich.comgoogle.com One such target is the P. falciparum ATPase 4 (PfATP4), a cation-transporter ATPase that is crucial for maintaining low cytosolic sodium ion concentrations in the parasite. sigmaaldrich.com Inhibition of PfATP4 leads to a disruption of sodium homeostasis and subsequent parasite death. google.com
Several classes of compounds with a pyrimidine or related heterocyclic core have been shown to target PfATP4. Aminopyrazoles are a class of antimalarial compounds that have been demonstrated to act through the inhibition of PfATP4. Resistance to a representative aminopyrazole, GNF-Pf4492, was linked to mutations in the gene encoding PfATP4. This finding supports the role of PfATP4 as a critical target for this class of compounds. The disruption of sodium homeostasis by these inhibitors is a key aspect of their antimalarial activity. google.com
Table 4: Compounds Targeting PfATP4
| Compound Class | Target | Mechanism of Action | Reference |
|---|---|---|---|
| Aminopyrazoles | PfATP4 | Inhibition of Na+ efflux pump | |
| Spiroindolones | PfATP4 | Disruption of Na+ homeostasis | google.com |
| Dihydroisoquinolones | PfATP4 | Inhibition of Na+ efflux pump | sigmaaldrich.com |
Central Nervous System (CNS) Applications
Metabotropic Glutamate (B1630785) Receptor (mGluR5) Antagonism
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a modulatory role in glutamatergic neurotransmission in the central nervous system. Antagonists of mGluR5 have shown therapeutic potential in a variety of neurological and psychiatric disorders, including anxiety and depression.
While direct studies on this compound derivatives as mGluR5 antagonists were not prominent in the search results, research on structurally related pyridine (B92270) and pyrimidine derivatives highlights the potential of this chemical space. For example, 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a well-known selective mGluR5 antagonist. The discovery of novel mGluR5 negative allosteric modulators (NAMs) has often centered around pyridine and pyrimidine scaffolds. One study reported the development of a selective mGluR5 NAM, VU0285683, which features a pyridine ring. Another study detailed the optimization of a 5-(phenylethynyl)pyrimidine (B1621677) scaffold to develop mGluR5 allosteric partial antagonists.
Table 5: Pyridine and Pyrimidine Derivatives as mGluR5 Antagonists/NAMs
| Compound | Scaffold | Activity | Reference |
|---|---|---|---|
| MPEP | Pyridine | Selective mGluR5 antagonist | |
| VU0285683 | Pyridine | Selective mGluR5 NAM | nih.gov |
| 5-(phenylethynyl)pyrimidine derivatives | Pyrimidine | mGluR5 allosteric partial antagonists | nih.gov |
KCa2 Channel Modulation
Small-conductance calcium-activated potassium (KCa2) channels are important regulators of neuronal excitability. Modulators of these channels are being investigated for the treatment of neurological disorders such as ataxia.
A study focused on the structure-activity relationship of derivatives of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) as positive modulators of KCa2 channels. These compounds were found to potentiate the activity of KCa2.2a channels. The research demonstrated that replacing the cyclohexane (B81311) ring of CyPPA with di-substituted phenyl groups could enhance the potency of the compounds in potentiating the KCa2.2a channel while maintaining selectivity. For example, compound 2q , with a 2,5-dihalogenated phenyl ring, was approximately 10-fold more potent than CyPPA. These findings suggest that the 4-aminopyrimidine (B60600) core is a viable template for developing subtype-selective positive modulators of KCa2 channels.
Table 6: Pyrimidine Derivatives as KCa2 Channel Modulators
| Compound | Scaffold | Activity | Potency (EC50) | Reference |
|---|---|---|---|---|
| CyPPA | 4-aminopyrimidine | Positive modulator of KCa2.2a | ~6.4 µM | |
| 2q | 4-aminopyrimidine | Positive modulator of KCa2.2a | 0.64 µM | |
| 2o | 4-aminopyrimidine | Positive modulator of KCa2.2a | More potent than CyPPA |
Development as Positron Emission Tomography (PET) Tracers
Currently, there is no available scientific literature detailing the development or evaluation of this compound or its direct derivatives as Positron Emission Tomography (PET) tracers.
Research into PET tracers has, however, explored structurally analogous compounds. For instance, studies have been conducted on 2-amino-4-methylpyridine analogues for imaging inducible nitric oxide synthase (iNOS). wustl.eduucl.ac.uk A key example is the development of [¹⁸F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine, which has shown potential for PET imaging of iNOS expression in preclinical models. wustl.eduucl.ac.ukmdpi.com It is important to note that this compound is a pyridine derivative and is structurally distinct from the pyrimidine core of this compound.
Antitubercular Activities
The pyrimidine scaffold is a key structural motif in several compounds investigated for antitubercular activity. ucl.ac.uk While specific studies on this compound are not prominently featured in available research, investigations into related pyrimidine derivatives, such as 2-pyrazolylpyrimidinones, highlight the potential of this chemical class against Mycobacterium tuberculosis (Mtb). nih.gov
Initial high-throughput screening identified 2-pyrazolylpyrimidinone hits with potent activity against Mtb (Minimum Inhibitory Concentration [MIC] < 2 μM). nih.gov However, these initial compounds had unfavorable physicochemical properties, including low solubility and a low selectivity index against mammalian cells. nih.gov Subsequent structure-activity relationship (SAR) studies aimed to improve these characteristics. For example, replacing a phenyl ring with a pyridine ring was found to enhance solubility, although sometimes with a loss in antitubercular potency. nih.gov
Further modifications led to the identification of compounds with improved profiles. For example, a derivative with a 3-pyridyl group at one position and an ethylamino group at another showed modest activity (MIC of 6.25 μM) and low cytotoxicity (CHO IC₅₀ of >50 μM). nih.gov These findings underscore the ongoing efforts to optimize pyrimidine-based compounds as potential antitubercular agents.
Table 1: Antitubercular Activity of Selected 2-Pyrazolylpyrimidinone Derivatives
| Compound | R1 Group | R5 Group | Mtb MIC (μM) | CHO IC₅₀ (μM) |
|---|---|---|---|---|
| 1 | Phenyl | H | < 2 | - |
| 2 | Phenyl | H | < 2 | - |
| 20 | 4-pyridyl | - | 9 | - |
| 21 | 3-pyridyl | - | 50 | - |
| 47 | 3-pyridyl | Ethylamino | 6.25 | >50 |
Data sourced from research on 2-Pyrazolylpyrimidinones. nih.gov
There is no information available in the current scientific literature to suggest that the antitubercular mechanism of this compound or its related pyrimidine derivatives involves the perturbation of iron homeostasis in Mycobacterium tuberculosis.
Structure Activity Relationship Sar Analysis of 4 Fluoro 6 Methylpyrimidin 2 Amine Derivatives
Influence of Fluorine Substitution on Biological Activity and Selectivity
The introduction of a fluorine atom into a molecule can significantly alter its biological properties. In the context of pyrimidine (B1678525) derivatives, fluorine's high electronegativity and small size can lead to enhanced binding affinity with target proteins and improved metabolic stability. mdpi.com The substitution of fluorine can influence the electronic environment of the pyrimidine ring, which may modulate the compound's interaction with biological targets. researchgate.net For instance, in some classes of kinase inhibitors, fluorination has been shown to improve selectivity and potency. The presence of a fluorine atom can alter the pKa of nearby functional groups, which can be crucial for ligand-receptor interactions.
Research on various fluorinated heterocyclic compounds has demonstrated that fluorine substitution can lead to a more favorable pharmacokinetic profile. mdpi.com While specific studies on 4-fluoro-6-methylpyrimidin-2-amine are limited in publicly available literature, the broader principles of fluorine chemistry in drug design suggest that the fluorine atom in this compound is likely to play a significant role in its biological activity and selectivity by modulating its electronic properties and metabolic stability.
Role of the Methyl Group in Pharmacological Profiles
The methyl group at the 6-position of the pyrimidine ring in this compound also plays a crucial role in defining its pharmacological profile. Methyl groups can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. An increase in lipophilicity can enhance membrane permeability, but an excessive increase can lead to poor solubility and increased metabolic breakdown.
In specific inhibitor designs, a methyl group can provide a key hydrophobic interaction within the binding pocket of a target enzyme or receptor. For example, in a series of aminodimethylpyrimidinol derivatives designed as FGFR4 inhibitors, the methyl groups on the pyrimidine ring were found to contribute to higher activity and selectivity. nih.gov The strategic placement of a methyl group can also sterically hinder unwanted metabolic transformations, thereby increasing the compound's half-life.
The following table illustrates the effect of methyl group substitution on the inhibitory activity of certain pyrimidine derivatives against a target kinase.
| Compound | Substitution at C6 | % Inhibition at 1 µM |
| A | H | 45% |
| B | CH₃ | 78% |
| C | Ethyl | 65% |
This is a representative table based on general SAR principles and does not represent actual data for this compound.
Importance of the Amino Group for Ligand-Receptor Interactions
The 2-amino group is a critical feature of the this compound scaffold, primarily due to its ability to form hydrogen bonds. As a hydrogen bond donor, the amino group can establish key interactions with amino acid residues (such as aspartate, glutamate (B1630785), or the backbone carbonyls) in the active site of a target protein. These hydrogen bonds are often essential for anchoring the ligand in the correct orientation for effective binding and biological activity.
The basicity of the 2-amino group, which is influenced by the electronic effects of the other substituents on the pyrimidine ring (like the fluorine atom), can also be a determinant of its interaction potential. In many kinase inhibitors, a 2-aminopyrimidine (B69317) core is a common motif, where the amino group forms a crucial hydrogen bond with the hinge region of the kinase domain.
Effects of Substituents at Other Pyrimidine Ring Positions
The biological activity of the this compound scaffold can be further modulated by introducing various substituents at other available positions on the pyrimidine ring.
The introduction of aryl or heteroaryl groups can significantly impact the pharmacological profile of pyrimidine derivatives. These bulky substituents can provide additional points of interaction with the target protein, such as van der Waals forces and pi-stacking interactions. The nature and substitution pattern of the aryl or heteroaryl ring can fine-tune the electronic properties and conformation of the entire molecule.
For instance, in a study of thieno-pyrimidine derivatives, the introduction of different aryl groups led to a range of inhibitory activities. This highlights the importance of the steric and electronic properties of these substituents in determining biological potency.
| Compound ID | Aryl Substituent | IC₅₀ (µM) |
| 1 | Phenyl | 5.2 |
| 2 | 4-Chlorophenyl | 2.8 |
| 3 | 4-Methoxyphenyl | 7.1 |
| 4 | Thiophen-2-yl | 4.5 |
This table is illustrative and based on findings for related pyrimidine derivatives, not this compound itself.
The introduction of hydroxy and other polar groups can increase the hydrophilicity of the molecule, which can improve its solubility and potentially reduce off-target effects related to high lipophilicity. These polar groups can also form additional hydrogen bonds with the target protein, thereby enhancing binding affinity.
For example, the presence of a hydroxyl group can act as both a hydrogen bond donor and acceptor, providing flexibility in its interactions. In the development of FGFR4 inhibitors based on an aminodimethylpyrimidinol scaffold, a hydroxyl group was a key feature for activity. nih.gov
Conformational and Stereochemical Considerations in SAR
When chiral centers are introduced into the molecule through substitution, the different stereoisomers can exhibit vastly different biological activities. This is because biological macromolecules, such as enzymes and receptors, are chiral themselves and will preferentially interact with one stereoisomer over the other. Therefore, the control of stereochemistry during synthesis is a critical aspect of designing potent and selective drugs based on this scaffold.
Applications of 4 Fluoro 6 Methylpyrimidin 2 Amine in Specialized Research Fields
Medicinal Chemistry Development
In the realm of medicinal chemistry, the structural attributes of 4-Fluoro-6-methylpyrimidin-2-amine are leveraged to create novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds to biological targets.
Precursor in Drug Discovery
This compound is a key intermediate in the synthesis of more complex molecules for pharmaceutical applications. Its pyrimidine (B1678525) scaffold is a common feature in many biologically active compounds. Researchers utilize this precursor to design and synthesize new chemical entities with potential therapeutic value. For instance, the related compound 2-Amino-4-chloro-6-methylpyrimidine (B145687) has been used to explore the impact of substitutions on the pyrimidine ring, which is fundamental to rational drug design. sigmaaldrich.com
The synthesis process often involves modifying the amine group or substituting the fluorine atom to create a library of derivatives. These derivatives are then screened for various biological activities. For example, similar pyrimidine precursors like 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been used in Suzuki cross-coupling reactions to generate a diverse range of new pyrimidine derivatives. researchgate.net
Development of Therapeutic Agents
Derivatives of aminopyrimidines are integral to the development of new therapeutic agents. While direct therapeutic applications of this compound are not the primary focus, its derivatives have shown potential in various disease areas. For example, a series of 2-amino-4-methylpyridine (B118599) analogues were synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov One of the promising compounds from this research, [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine, was developed as a potential radiotracer for PET imaging of iNOS expression, which could be a valuable diagnostic tool. nih.gov This highlights the utility of the aminopyrimidine scaffold in creating agents for both therapy and medical imaging.
Agrochemical Research
The structural features of this compound and its analogues are also of significant interest in the field of agrochemical research. The pyrimidine core is present in numerous commercially successful pesticides.
Herbicidal Properties
Aminopyrimidine derivatives have been investigated for their herbicidal properties. For instance, 2-Amino-4-chloro-6-methylpyrimidine is noted as a nitrification inhibitor, a crucial function in managing nitrogen in soil for optimal plant growth and weed control. sigmaaldrich.com The synthesis of various pyrimidine derivatives is a common strategy in the search for new herbicides. mendelchemicals.com
Microbicidal Applications
In the ongoing effort to protect crops from microbial diseases, novel chemical solutions are constantly being explored. Research has shown that pyrimidin-4-amine derivatives can possess broad-spectrum fungicidal activity. acs.org In one study, a series of novel pyrimidin-4-amine derivatives were synthesized and tested against various plant pathogens. acs.org Two compounds, U7 and U8, demonstrated significant fungicidal activity against Pseudoperonospora cubensis. acs.org
| Compound | Target Organism | Activity (EC50 mg/L) |
| U7 | Pseudoperonospora cubensis | 24.94 ± 2.13 |
| U8 | Pseudoperonospora cubensis | 30.79 ± 2.21 |
| Azoxystrobin (Control) | Pseudoperonospora cubensis | 3.18 ± 0.21 |
Table 1: Fungicidal activity of selected pyrimidin-4-amine derivatives. acs.org
The study also revealed that these compounds had insecticidal properties, indicating the potential for developing dual-action agrochemicals from a pyrimidine scaffold. acs.org
Plant Growth Stimulant Activities
Beyond crop protection, certain pyrimidine derivatives have demonstrated the ability to enhance plant growth. A study focused on derivatives of 2-amino-6-methylpyrimidine-4(3H)-thione revealed significant plant growth-stimulating effects. researchgate.net The synthesized compounds, which combined the pyrimidine core with other heterocyclic systems, showed a pronounced stimulating effect on plant growth, in some cases ranging from 43–96% compared to the standard, heteroauxin. researchgate.netresearchgate.net This suggests that the pyrimidine structure can be tailored to create compounds that not only protect plants but also promote their development.
Material Science Applications (e.g., Fluorescent Pigments)
No information was found regarding the use of this compound in material science, including its application as a fluorescent pigment.
Role as a Nitrification Inhibitor in Environmental Science
No data was found to support the role of this compound as a nitrification inhibitor. Research in this area has concentrated on other related pyrimidine compounds.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of substituted pyrimidin-2-amines has traditionally relied on well-established methods, such as the nucleophilic substitution of dihalopyrimidines. nih.govnih.gov For instance, a common route involves reacting commercially available 2,4-dichloro-6-methylpyrimidine (B20014) with various amines to generate diverse analogues. nih.gov One approach treats the dichloropyrimidine with a primary amine, followed by a second reaction with a different substituted aniline (B41778) to create 2,4-diamino-6-methylpyrimidine derivatives. nih.gov Another generalized strategy involves the SNAr reaction of a dichloropyrimidine with anilines, followed by a second nucleophilic substitution to produce the final compounds. nih.gov
Future research is expected to move beyond these conventional methods towards more efficient, sustainable, and innovative synthetic strategies. Key areas of exploration include:
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control, which could be instrumental in producing pyrimidine (B1678525) libraries more efficiently.
Biocatalysis: The use of enzymes, such as imine reductases, presents an opportunity for the stereoselective synthesis of chiral amine derivatives, which is a growing area of interest. researchgate.net
Solvent-Free Reactions: As demonstrated in the synthesis of some pyrimidine derivatives, solvent-free methods are being explored to create more environmentally friendly and efficient processes. nih.gov
Combinatorial Chemistry: Advanced combinatorial techniques, coupled with high-throughput screening, will likely be employed to rapidly generate and evaluate vast libraries of pyrimidin-2-amine analogues, accelerating the discovery of new lead compounds.
Advanced Mechanistic Elucidation of Biological Activities
While many pyrimidin-2-amine derivatives have demonstrated potent biological effects, a deeper understanding of their precise mechanisms of action at the molecular level is an evolving field. Current research has successfully identified specific targets for some analogues. For example, a series of novel pyrimidin-2-amine derivatives were identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy. nih.gov Similarly, other analogues have been developed as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov
Future research will necessitate the use of more sophisticated techniques to unravel complex biological interactions:
Structural Biology: High-resolution crystal structures have provided critical insights, such as how a 2-imidazolyl pyrimidine head can ligate to the heme iron in nNOS while other parts of the molecule form salt bridges with heme propionates. nih.gov The increasing use of cryo-electron microscopy (cryo-EM) will allow for the structural determination of larger and more complex protein-ligand interactions.
Chemoproteomics: This approach can be used to identify the full spectrum of protein targets for a given compound within a cell, revealing potential off-target effects and new therapeutic opportunities. researchgate.net
Computational Biology: Advanced molecular docking and simulation studies are crucial for predicting binding modes and understanding the energetic landscapes of protein-ligand interactions, guiding further optimization. nih.gov For instance, modeling has been used to show how active compounds fit into the binding sites of dual-target inhibitors like those for BRD4 and PLK1. nih.gov
Rational Design of Next-Generation Analogues
The rational design of new chemical entities based on the pyrimidin-2-amine scaffold is a highly active area of research, focused on optimizing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Medicinal chemistry programs have systematically explored structure-activity relationships (SAR) to improve compound profiles. For example, in the development of inhibitors for Chagas' disease, analogues were modified to enhance solubility and metabolic stability while maintaining high potency. nih.gov Similarly, the design of nNOS inhibitors involved modifying linker lengths to optimize van der Waals contacts and positioning amines to form dual salt bridges with heme propionates for maximum potency. nih.gov
The next generation of rational design will be heavily influenced by computational power and a deeper understanding of drug-target interactions:
Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze vast datasets to predict the activity and properties of virtual compounds, significantly accelerating the design-make-test-analyze cycle.
Scaffold Hopping and Bioisosteric Replacement: Strategies like scaffold hopping, which was used to discover novel PLK4 inhibitors, will continue to be valuable for identifying new core structures with improved properties. nih.gov The isosteric replacement of functional groups, such as substituting an amino group with a hydroxyl or thiol, is another established technique for fine-tuning activity. acs.org
Fragment-Based Drug Discovery (FBDD): FBDD can be used to identify small molecular fragments that bind to a target, which are then grown or linked to build highly potent and specific inhibitors.
Applications in Interdisciplinary Research Areas
The versatility of the pyrimidin-2-amine scaffold has led to its application in a diverse range of fields beyond traditional pharmacology. nih.govmdpi.com Current research highlights its use in developing anticancer agents, nih.govnih.gov treatments for infectious diseases like Chagas' disease, nih.gov and agrochemicals such as plant growth stimulants. researchgate.net
Emerging interdisciplinary applications are expected to broaden the impact of this chemical class:
Chemical Biology: Pyrimidin-2-amine derivatives can be developed as chemical probes to study complex biological pathways. By attaching fluorescent tags or biotin (B1667282) labels, these probes can be used to visualize and isolate their protein targets.
Medical Diagnostics and Imaging: Analogues have been designed as potential PET tracers for imaging inducible nitric oxide synthase (iNOS), demonstrating their utility in diagnostics. nih.gov Future work could expand this to other disease biomarkers.
Materials Science: The unique hydrogen-bonding capabilities and structural features of these compounds could be exploited in the design of novel supramolecular materials, hydrogels, or sensors. For example, studies have already investigated the hydrogen-bonding interactions and resulting supramolecular networks of related compounds. nih.gov
Challenges and Opportunities in the Field of Substituted Pyrimidin-2-amines
Despite significant progress, the development of drugs based on the substituted pyrimidin-2-amine scaffold faces several challenges. Key issues that researchers frequently encounter include poor aqueous solubility, suboptimal metabolic stability (e.g., high intrinsic clearance), and the potential for off-target effects, which can lead to toxicity. nih.gov Furthermore, the emergence of drug resistance, particularly in oncology and infectious diseases, necessitates the continuous development of novel agents that can overcome these mechanisms. nih.gov
However, these challenges also create significant opportunities for innovation. The inherent versatility of the pyrimidine core allows for extensive chemical modification to address issues of solubility and metabolism. mdpi.com The opportunity to develop dual-target or multi-target inhibitors, such as those targeting both BRD4 and PLK1, presents a promising strategy for enhancing therapeutic efficacy and overcoming resistance. nih.gov The wide range of biological activities reported for this scaffold—from anticancer and antimicrobial to neuroprotective and anti-inflammatory—suggests that many more therapeutic applications are yet to be discovered. nih.govnih.govnih.govnih.gov The continued application of rational design, advanced screening platforms, and interdisciplinary collaboration will be key to unlocking the full potential of this important chemical class.
Q & A
Q. Purity Optimization :
- Use column chromatography with silica gel (eluent: ethyl acetate/hexane) for intermediate purification.
- Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards.
- Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Basic: How should researchers characterize this compound structurally?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/F motifs). Example: Dihedral angles between pyrimidine and substituent planes range from 12° to 86°, influencing molecular conformation .
- Mass Spectrometry : HRMS (ESI+) should show [M+H]⁺ at m/z = 167.0824 (calculated for C₅H₇FN₃) .
Advanced: How do structural modifications (e.g., fluorine position, methyl group) affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Fluorine Effects : The electron-withdrawing nature of fluorine enhances electrophilic aromatic substitution (EAS) at the 4-position but deactivates the ring toward nucleophilic attacks.
- Methyl Group : Steric hindrance from the 6-methyl group may reduce reactivity in Suzuki-Miyaura couplings. Mitigate this by using PdCl₂(dppf) catalyst and elevated temperatures (80–100°C) .
- Case Study : Fluorine at the 4-position increases stability against hydrolysis compared to chloro analogs (half-life >24 hrs in pH 7.4 buffer) .
Advanced: What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
Methodological Answer:
- Contradiction : Some studies report antimicrobial activity (MIC = 2–8 µg/mL), while others show no efficacy against the same strains.
- Resolution Strategies :
- Standardize Assays : Use CLSI guidelines for MIC determination to control variables like inoculum size and growth media.
- Structural Confirmation : Verify derivative purity and regiochemistry (e.g., accidental synthesis of 5-fluoro isomers can lead to false negatives) .
- Mechanistic Studies : Perform target-binding assays (e.g., dihydrofolate reductase inhibition) to correlate structure-activity relationships .
Advanced: How can computational methods guide the design of this compound-based inhibitors?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Focus on fluorine’s role in forming halogen bonds with Arg/Lys residues.
- QSAR Models : Build 3D-QSAR using CoMFA/CoMSIA to predict bioactivity. Key descriptors include Hammett σ (electron-withdrawing effect of fluorine) and molar refractivity (methyl group contribution) .
- MD Simulations : Analyze stability of inhibitor-enzyme complexes over 100 ns trajectories (GROMACS). Monitor RMSD (<2 Å indicates stable binding) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
- Waste Disposal : Collect fluorinated waste separately and neutralize with calcium hydroxide before incineration.
- First Aid : For skin contact, rinse with 10% polyethylene glycol solution (fluoride ion chelator) .
Advanced: How can researchers validate the mechanism of action for this compound in enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). Example: Ki values <1 µM suggest high-affinity binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions with hydrophobic enzyme pockets.
- Mutagenesis Studies : Engineer enzymes with mutations (e.g., Ala substitution at fluorine-binding residues) to test activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
